1-(Azepan-1-yl)-2-bromopropan-1-one

Description

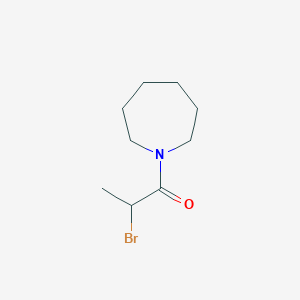

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(azepan-1-yl)-2-bromopropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZCLWFRNWNHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648555 | |

| Record name | 1-(Azepan-1-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131580-51-3 | |

| Record name | 1-(Azepan-1-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 1 Azepan 1 Yl 2 Bromopropan 1 One

Elimination Reactions (E1, E2, E1cb).nih.govquora.comyoutube.com

In addition to substitution, 1-(Azepan-1-yl)-2-bromopropan-1-one can undergo elimination reactions to form an α,β-unsaturated amide. These reactions are favored by the presence of a base.

The E2 (Elimination Bimolecular) mechanism is a one-step, concerted process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. libretexts.org This pathway requires an anti-periplanar arrangement of the proton and the leaving group. chemistrysteps.com

The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. youtube.com After the formation of the carbocation, a weak base removes a proton from an adjacent carbon to form the double bond.

An E1cb (Elimination Unimolecular conjugate base) mechanism is also possible, particularly given the presence of the electron-withdrawing carbonyl group which increases the acidity of the α-proton. In this pathway, the base first removes the α-proton to form a carbanion (the conjugate base). In a subsequent step, the leaving group departs.

Regioselectivity: Since there is only one α-carbon with a leaving group, the position of the resulting double bond is fixed between the α and β carbons, leading to the formation of 1-(azepan-1-yl)prop-2-en-1-one. Therefore, regioselectivity is not a variable in this specific molecule's elimination. However, in more complex α-halo amides, the Zaitsev (more substituted alkene) or Hofmann (less substituted alkene) product could be favored depending on the base and substrate structure. khanacademy.orglibretexts.org

Stereoselectivity: The E2 reaction is stereospecific, meaning the stereochemistry of the starting material determines the stereochemistry of the product. chemistrysteps.comyoutube.com This is due to the requirement of an anti-periplanar transition state. The E1 reaction is not stereospecific as it proceeds through a planar carbocation. For this compound, elimination leads to a terminal alkene, so E/Z isomerism is not a factor.

Substitution and elimination reactions often compete with each other. libretexts.orglibretexts.org The outcome is influenced by several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination, whereas strong, unhindered nucleophiles (e.g., iodide) favor substitution. libretexts.orgyoutube.com Weakly basic, good nucleophiles also favor substitution.

Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in the number of molecules, which is entropically favored. youtube.comyoutube.com

Substrate Structure: For secondary halides like this compound, both SN2 and E2 reactions are possible and often compete. libretexts.org

| Conditions | Favored Reaction Pathway |

| Strong, unhindered nucleophile, low temperature | SN2 |

| Strong, hindered base, high temperature | E2 youtube.com |

| Weak nucleophile/base, polar protic solvent | SN1/E1 |

Rearrangement Processes

While less common for this specific structure under typical substitution and elimination conditions, the possibility of rearrangement exists, particularly if an SN1/E1 pathway is operative. youtube.com The carbocation intermediate formed in these reactions could potentially undergo a hydride or alkyl shift to form a more stable carbocation. However, in the case of this compound, the secondary carbocation at the α-position is adjacent to a methyl group and the amide group. A hydride shift from the methyl group would result in a primary carbocation, which is less stable. Therefore, carbocation rearrangements are generally not expected to be a significant pathway for this compound.

Hydride Shifts and Other Migratory Rearrangements

Hydride shifts are a fundamental type of migratory rearrangement where a hydrogen atom, along with its bonding pair of electrons, moves to an adjacent atom. masterorganicchemistry.com This process is a subset of a broader class of reactions known as 1,2-rearrangements. masterorganicchemistry.com Such rearrangements are typically driven by the formation of a more stable intermediate, most commonly a carbocation. lumenlearning.com

In the context of reactions involving this compound, a hydride shift would most likely occur following the formation of a carbocation at the α-carbon (the carbon bearing the bromine atom). The departure of the bromide ion, potentially assisted by a Lewis acid or under solvolysis conditions, would generate a secondary carbocation. If an adjacent carbon atom bears a hydrogen that, upon migration, would lead to a more stable carbocation (e.g., a tertiary carbocation), a 1,2-hydride shift is plausible. youtube.com The stability of carbocations follows the order: tertiary > secondary > primary. masterorganicchemistry.com Therefore, if the molecular structure allows for the formation of a more stable carbocationic center through such a shift, this pathway would be favored. masterorganicchemistry.com

Carbocation Rearrangements

Carbocation rearrangements encompass a variety of structural reorganizations, including hydride shifts and alkyl shifts, aimed at achieving greater stability. lumenlearning.com These rearrangements are a hallmark of reactions proceeding through carbocation intermediates, such as SN1 and E1 reactions. lumenlearning.comyoutube.com For this compound, the formation of a carbocation at the α-carbon would open the door to such rearrangements.

An alkyl shift, specifically a 1,2-alkyl shift, involves the migration of an alkyl group to an adjacent carbocation center. Similar to a hydride shift, the driving force is the formation of a more stable carbocation. libretexts.org In the structure of this compound, the potential for an alkyl shift would depend on the specific reaction conditions and the possibility of forming a carbocation that could be stabilized by such a rearrangement.

It is important to note that carbocation rearrangements can lead to the formation of constitutional isomers, often resulting in a mixture of products. lumenlearning.com The product distribution would depend on the relative rates of nucleophilic attack on the unrearranged and rearranged carbocations. Reactions involving carbocation intermediates can sometimes be synthetically complex due to these potential rearrangements. lumenlearning.com

| Rearrangement Type | Description | Driving Force | Potential Outcome for this compound |

| 1,2-Hydride Shift | Migration of a hydrogen atom with its bonding electrons to an adjacent carbocation. masterorganicchemistry.com | Formation of a more stable carbocation (e.g., secondary to tertiary). masterorganicchemistry.com | If a carbocation forms at C2, a hydride from an adjacent carbon could shift to form a more stable carbocation, leading to a rearranged product upon nucleophilic attack. |

| 1,2-Alkyl Shift | Migration of an alkyl group with its bonding electrons to an adjacent carbocation. libretexts.org | Formation of a more stable carbocation. libretexts.org | Depending on the substrate and reaction conditions, if a carbocation forms, an adjacent alkyl group could migrate, resulting in a skeletal rearrangement of the molecule. |

Radical Mediated Transformations

Beyond ionic pathways, the carbon-bromine bond in this compound is susceptible to homolytic cleavage, opening up avenues for radical-mediated transformations. α-Haloamides are known to be versatile substrates in radical chemistry. nih.gov These reactions often proceed under milder conditions than their ionic counterparts and exhibit high functional group tolerance.

Radical reactions involving α-bromocarbonyl compounds can be initiated by various methods, including the use of radical initiators or through photoredox catalysis. rsc.orgrsc.org The resulting α-carbonyl radical is a key intermediate that can undergo a variety of subsequent reactions, such as additions to multiple bonds or cyclizations. acs.orgwikipedia.org

Generation and Reactivity of Radical Intermediates

The generation of a radical intermediate from this compound would typically involve the homolytic cleavage of the C-Br bond. This can be achieved through the action of a radical initiator, such as AIBN, or via single-electron transfer (SET) from a suitable donor. nih.govyoutube.com The resulting α-amido radical is a highly reactive species. nih.gov

Once formed, this radical can participate in a range of transformations. For instance, intramolecular radical cyclization can occur if there is a suitably positioned unsaturated bond within the molecule. rsc.orgwikipedia.org This provides a powerful method for the synthesis of cyclic and polycyclic structures. The reactivity of the radical intermediate is influenced by both steric and electronic factors. acs.org

Single-Electron Transfer Mechanisms

Single-electron transfer (SET) is a key mechanism for the initiation of radical reactions involving α-haloamides. nih.gov In a SET process, an electron is transferred from a donor species to the α-haloamide, leading to the formation of a radical anion. This intermediate then fragments, cleaving the carbon-halogen bond to release a halide ion and generate the α-carbonyl radical. nih.gov

Metals or photoredox catalysts are often employed to facilitate SET. youtube.com The feasibility of a SET process is governed by the redox potentials of the donor and the acceptor (the α-haloamide). This approach has been widely used to generate radicals for various synthetic applications, including cross-coupling and addition reactions. nih.gov While specific studies on this compound are not prevalent, the general principles of SET mechanisms for α-haloamides suggest that this compound would be a competent substrate for such transformations. nih.gov

| Radical Generation Method | Description | Key Intermediate | Potential Reactions |

| Radical Initiators (e.g., AIBN) | Thermal or photochemical decomposition of an initiator to generate radicals that abstract the bromine atom. youtube.com | α-Amido radical | Intramolecular cyclization, intermolecular addition. rsc.orgacs.org |

| Single-Electron Transfer (SET) | Transfer of an electron from a donor (e.g., metal, photocatalyst) to the C-Br bond, followed by fragmentation. nih.gov | Radical anion, followed by α-amido radical | Reductive dehalogenation, coupling reactions. nih.gov |

Chemistry of the Azepane Ring

Ring-Opening Reactions of Azepane-Containing Structures

While the amide bond within the N-acyl azepane structure is generally stable, under certain conditions, ring-opening reactions can occur. Acid-mediated ring-opening has been observed in smaller N-acyl cyclic amines like N-benzyl-4-aryl-azetidinones, where treatment with a strong acid like triflic acid leads to cleavage of the ring. researchgate.net A similar principle could potentially apply to N-acyl azepanes, although the larger ring size and different substitution pattern would affect the reaction's feasibility.

Acylation of the nitrogen atom in azetidines has been shown to enhance their reactivity towards ring-opening. mdpi.com This suggests that further modification of the amide nitrogen in this compound could potentially facilitate ring cleavage. The driving force for such reactions is often the relief of ring strain and the formation of a stable, acyclic intermediate. However, it is important to note that seven-membered rings like azepane are less strained than four-membered rings like azetidine, which would make ring-opening less favorable.

Stability and Reactivity of the Nitrogen Heterocycle

The azepane moiety in this compound plays a dual role, acting as a structural backbone and a potential internal nucleophile. Its stability and reactivity are intrinsically linked to the conformational dynamics of the seven-membered ring and the electronic effects of the α-bromopropanoyl substituent.

The amide bond within the N-acylazepane structure is generally stable under neutral conditions. However, the presence of the α-bromo substituent can influence its hydrolytic stability. Studies on the hydrolysis of lactams of varying ring sizes have shown that medium-sized rings, such as the seven-membered azepane, are among the least susceptible to hydrolysis compared to strained β-lactams. This inherent stability allows the azepane ring to remain intact during many chemical transformations.

The reactivity of the nitrogen heterocycle is most pronounced in reactions where the nitrogen atom acts as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP), can lead to accelerated reaction rates and unique stereochemical outcomes. In the case of this compound, the lone pair of electrons on the azepane nitrogen is positioned to attack the electrophilic carbon atom bearing the bromine atom.

This intramolecular cyclization can lead to the formation of a bicyclic aziridinium (B1262131) ion intermediate. The feasibility of this pathway is highly dependent on the conformational disposition of the azepane ring. For the nitrogen to effectively attack the C-Br bond, the ring must adopt a conformation that brings the nitrogen atom into close proximity to the reaction center. Conformational analysis of related N,N-disubstituted-1,4-diazepanes has revealed the existence of low-energy twist-boat conformations. nih.gov Similar conformational preferences in N-acylazepanes could either facilitate or hinder the intramolecular reaction.

The stability of the resulting bicyclic intermediate and the subsequent reaction pathways are critical in determining the final product distribution. The aziridinium ion can be attacked by an external nucleophile, leading to a product with retention of stereochemistry at the carbon that was initially bonded to the bromine.

The table below summarizes the potential intramolecular and intermolecular reactions involving the azepane nitrogen, based on established principles of neighboring group participation.

| Reaction Type | Reactants | Intermediate | Product(s) | Plausible Conditions |

| Intramolecular Cyclization (NGP) | This compound | Bicyclic aziridinium ion | Substituted azepane derivatives | Polar solvents, mild heating |

| Intermolecular Nucleophilic Substitution | This compound, External Nucleophile (e.g., Nu⁻) | - | 1-(Azepan-1-yl)-2-(nucleophil)propan-1-one | Aprotic solvent, base |

It is important to note that while the principles of NGP are well-established, specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature. The actual reaction outcomes would be highly dependent on the specific reaction conditions, including the nature of the solvent, the temperature, and the presence of any external nucleophiles or bases.

Spectroscopic and Structural Elucidation of 1 Azepan 1 Yl 2 Bromopropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-(Azepan-1-yl)-2-bromopropan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the proton, which is affected by neighboring atoms and functional groups.

The protons on the azepane ring typically appear as broad multiplets in the range of 1.5-1.9 ppm for the central four CH₂ groups (H-4, H-5) and at more downfield positions for the CH₂ groups adjacent to the nitrogen atom (H-3, H-6) and the carbonyl group (H-2, H-7). Due to the amide functionality, the electronic environment of the two CH₂ groups adjacent to the nitrogen (H-2 and H-7) are distinct, often appearing as separate signals around 3.4-3.6 ppm.

The propanoyl moiety exhibits characteristic signals. The methyl (CH₃) protons (H-9) are expected to appear as a doublet around 1.8-2.0 ppm, coupled to the adjacent methine (CH) proton. The methine proton (H-8), being attached to the same carbon as the electronegative bromine atom, will be significantly deshielded and is expected to resonate as a quartet at approximately 4.5-4.8 ppm, due to coupling with the three methyl protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-8 (CHBr) | 4.5 - 4.8 | Quartet (q) | ~6.8 |

| H-2, H-7 (N-CH₂) | 3.4 - 3.6 | Triplet (t) | ~6.0 |

| H-9 (CH₃) | 1.8 - 2.0 | Doublet (d) | ~6.8 |

| H-3, H-6 (CH₂) | 1.6 - 1.9 | Multiplet (m) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org Generally, carbons bonded to electronegative atoms like oxygen, nitrogen, or halogens are shifted downfield. libretexts.org

The carbonyl carbon (C=O) of the amide group (C-1) is the most deshielded and is expected to appear at the lowest field, typically in the range of 168-172 ppm. The carbon bearing the bromine atom (C-8) will also be significantly downfield, with an expected chemical shift of around 45-50 ppm. The adjacent methyl carbon (C-9) will appear at a higher field, around 20-25 ppm.

For the azepane ring, the carbons adjacent to the nitrogen (C-2, C-7) are deshielded and are expected to resonate in the 45-50 ppm region. The remaining methylene (B1212753) carbons of the ring (C-3, C-4, C-5, C-6) are predicted to appear in the aliphatic region of 25-30 ppm. docbrown.info

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | 168 - 172 |

| C-8 (CHBr) | 45 - 50 |

| C-2, C-7 (N-CH₂) | 45 - 50 |

| C-3, C-4, C-5, C-6 | 25 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecular structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the methine proton (H-8) and the methyl protons (H-9), confirming the propanoyl fragment. Correlations between the adjacent methylene groups of the azepane ring (e.g., H-2 with H-3, H-3 with H-4, etc.) would also be visible, helping to trace the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals to their corresponding carbon signals. For instance, the proton quartet at ~4.6 ppm (H-8) would show a cross-peak with the carbon signal at ~48 ppm (C-8), and the methyl proton doublet at ~1.9 ppm (H-9) would correlate with the carbon signal at ~22 ppm (C-9).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include:

A correlation from the methyl protons (H-9) to the carbonyl carbon (C-1).

A correlation from the methine proton (H-8) to the carbonyl carbon (C-1).

Correlations from the protons on the azepane ring adjacent to the nitrogen (H-2, H-7) to the carbonyl carbon (C-1), unequivocally linking the azepane ring to the propanoyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₉H₁₆BrNO), the presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. docbrown.infodocbrown.info

The theoretical exact masses for the molecular ions would be:

[C₉H₁₆⁷⁹BrNO]⁺: 249.0415 m/z

[C₉H₁₆⁸¹BrNO]⁺: 251.0395 m/z

Observation of this isotopic pattern with these exact masses in an HRMS spectrum would provide strong evidence for the proposed molecular formula.

Ionization Techniques and Fragmentation Pathways

In a mass spectrometer, molecules are ionized, often by techniques like Electron Ionization (EI), which can cause the resulting molecular ion to break apart into smaller, characteristic fragments. The analysis of these fragmentation patterns provides valuable structural clues. miamioh.edulibretexts.org

For this compound, the most likely fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage) and the loss of the bromine atom.

Predicted Key Fragmentation Pathways:

Loss of Bromine: The C-Br bond can break to lose a bromine radical (•Br), leading to a cation at m/z 170.1226. [C₉H₁₆BrNO]⁺• → [C₉H₁₆NO]⁺ + •Br

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the azepane ring is a common pathway for amides. This would result in the formation of the azepanyl-acylium ion. [C₉H₁₆BrNO]⁺• → [C₇H₁₂NO]⁺ + •CH(Br)CH₃ The resulting [C₇H₁₂NO]⁺ fragment would have an m/z of 126.0913.

Cleavage adjacent to the Carbonyl: The bond between the carbonyl carbon and the brominated carbon can also cleave. [C₉H₁₆BrNO]⁺• → [CH(Br)CH₃]⁺• + C₇H₁₂NO The resulting bromopropyl fragment is less likely to be the primary observed ion.

Fragmentation of the Azepane Ring: The azepane ring itself can undergo fragmentation, leading to a series of smaller ions, although these are often complex and less diagnostic than the primary cleavages around the carbonyl group.

The combination of these spectroscopic techniques provides a comprehensive and definitive structural characterization of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Absorptions of Carbonyl and C-Br Bonds

The IR spectrum of this compound is expected to be dominated by the stretching vibrations of its tertiary amide (carbonyl) group and the carbon-bromine bond.

Carbonyl (C=O) Stretching: The carbonyl group in the tertiary amide of the molecule is predicted to exhibit a strong absorption band in the region of 1630-1680 cm⁻¹ . The exact position of this band is influenced by the electronic and steric effects of the azepane ring and the adjacent brominated carbon. The electron-donating nature of the nitrogen atom in the azepane ring can lower the frequency compared to a simple ketone.

Carbon-Bromine (C-Br) Stretching: The stretching vibration of the C-Br bond is expected to appear in the fingerprint region of the IR spectrum, typically between 500 and 690 cm⁻¹ . nist.gov This absorption is often of medium to strong intensity.

The table below summarizes the predicted characteristic IR absorptions for this compound.

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (Amide) | C=O Stretch | 1630 - 1680 | Strong |

| Carbon-Bromine | C-Br Stretch | 500 - 690 | Medium to Strong |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Methylene C-H | C-H Bend (Scissoring) | ~1465 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Molecular Geometry and Conformation in the Crystalline State

In the absence of experimental data, the predicted molecular geometry of this compound would feature:

A seven-membered azepane ring, which is likely to adopt a flexible, non-planar conformation such as a chair or boat form to minimize steric strain.

A propan-1-one chain attached to the nitrogen of the azepane ring. The carbonyl group is expected to be planar.

A bromine atom attached to the second carbon of the propane (B168953) chain, creating a chiral center. Therefore, the compound can exist as (R) and (S) enantiomers.

Intermolecular Interactions and Crystal Packing

The packing of this compound molecules in a crystal lattice would be governed by various intermolecular forces:

Dipole-Dipole Interactions: The polar carbonyl group will lead to significant dipole-dipole interactions, influencing the alignment of molecules in the crystal.

Van der Waals Forces: These forces will be present between the hydrocarbon portions of the azepane ring and the propyl chain.

Halogen Bonding: The bromine atom may participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom (like the carbonyl oxygen) of a neighboring molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Electronic Transitions and Chromophoric Properties

The primary chromophore in this compound is the carbonyl group of the tertiary amide.

n → π* Transition: The lone pair of electrons on the oxygen atom of the carbonyl group can be excited to the antibonding π* orbital. This transition is typically weak and appears at a longer wavelength, expected in the region of 280-300 nm .

π → π* Transition: The electrons in the π bond of the carbonyl group can be excited to the antibonding π* orbital. This transition is generally strong and occurs at a shorter wavelength, likely below 200 nm .

The presence of the bromine atom is not expected to significantly shift the main absorption bands into the visible region.

Computational Chemistry and Theoretical Characterization of 1 Azepan 1 Yl 2 Bromopropan 1 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. arxiv.org These methods can provide accurate descriptions of molecular geometry, electronic distribution, and various spectroscopic parameters.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for analyzing its electronic structure. This analysis includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the calculation of molecular electrostatic potential maps. Such information is crucial for predicting a molecule's reactivity and intermolecular interactions. At present, no specific DFT studies on 1-(Azepan-1-yl)-2-bromopropan-1-one have been published.

Ab Initio and Semi-Empirical Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for calculating molecular properties. wikipedia.org While computationally intensive, they can provide benchmark-quality data. On the other end of the computational spectrum, semi-empirical methods employ approximations and parameters derived from experimental data to significantly speed up calculations, making them suitable for larger molecules. wikipedia.orguni-muenchen.denih.gov These methods are often used for initial explorations of molecular properties before undertaking more rigorous calculations. There is currently no available literature detailing the application of either ab initio or semi-empirical methods to this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to unraveling the intricate details of chemical reactions. By mapping the potential energy surface, researchers can identify key structures and energetics that govern the transformation of reactants to products.

Transition State Identification and Energy Barriers

A critical aspect of studying reaction mechanisms is the identification of transition states—the highest energy point along a reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction. Computational methods can be used to locate these fleeting structures and calculate their energies, providing invaluable insights that are often difficult to obtain experimentally. No such computational studies have been reported for reactions involving this compound.

Reaction Coordinate Analysis

Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) analysis, involves tracing the minimum energy path that connects the transition state to the reactants and products on the potential energy surface. This analysis confirms that a located transition state indeed corresponds to the reaction of interest and provides a detailed picture of the geometric changes that occur throughout the reaction. This level of mechanistic detail is not yet available for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are crucial to its function and interactions. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, simulating the movements of atoms and molecules over time. nih.govdntb.gov.ua This allows for the exploration of the conformational landscape and the study of how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.govdntb.gov.ua MD simulations are particularly useful for understanding the dynamic nature of molecules in solution or in biological systems. mdpi.com To date, no conformational analysis or molecular dynamics simulation studies have been published for this compound.

Electronic Descriptors and Reactivity Predictions

The electronic characteristics of a molecule are fundamental to predicting its reactivity. Through computational methods, we can calculate various electronic descriptors that offer a quantitative understanding of how this compound is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for predicting the outcome of chemical reactions. wikipedia.org This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity.

For this compound, the energies of the HOMO, LUMO, and the resulting energy gap would be calculated using quantum chemical methods. These values are instrumental in predicting its behavior in various reactions. For instance, in a reaction with a nucleophile, the interaction would be primarily with the LUMO of the title compound. Conversely, in a reaction with an electrophile, the HOMO would be the key interacting orbital.

| Parameter | Energy (eV) |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | - |

No specific computational data for the HOMO and LUMO energies of this compound were found in the performed search.

Electrostatic Potential Maps

An electrostatic potential (ESP) map is a valuable visualization tool in computational chemistry that illustrates the charge distribution within a molecule. walisongo.ac.id The map is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the map represent different potential values: red typically indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, while blue signifies regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. youtube.comresearchgate.net Green and yellow represent areas of intermediate potential.

For this compound, the ESP map would reveal key features about its reactivity. The oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), making it a likely site for interaction with electrophiles or protonation. The nitrogen atom within the azepane ring would also exhibit some negative potential. iu.edu Conversely, the carbonyl carbon and the carbon atom bonded to the bromine atom are anticipated to show positive potential (blue), marking them as primary sites for nucleophilic attack. The bromine atom, being electronegative, will also influence the charge distribution.

Theoretical Aspects of Lewis Acidity/Basicity

The concepts of Lewis acidity and basicity are fundamental to understanding a wide range of chemical reactions. A Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor. The theoretical assessment of these properties for this compound can be inferred from its electronic structure and electrostatic potential map.

The presence of lone pairs of electrons on the oxygen and nitrogen atoms confers Lewis basic character to the molecule. The carbonyl oxygen, with its high electron density as suggested by the ESP map, is a primary Lewis basic site. The nitrogen atom of the azepane ring also contributes to the Lewis basicity.

The Lewis acidity of this compound is associated with its electron-deficient centers. The carbonyl carbon, polarized by the adjacent electronegative oxygen atom, is a significant Lewis acidic site. Additionally, the carbon atom attached to the bromine atom can also exhibit Lewis acidic character due to the electron-withdrawing nature of the halogen. Computational methods can quantify the Lewis acidity and basicity, for instance, by calculating the energies of interaction with standard Lewis acids and bases. nih.gov

A comprehensive understanding of these theoretical aspects is vital for predicting the compound's role in catalyzed reactions and its potential to form adducts with other molecules.

Synthetic Utility and Derivatization of 1 Azepan 1 Yl 2 Bromopropan 1 One

Role as a Versatile Synthetic Intermediate

The potential of 1-(Azepan-1-yl)-2-bromopropan-1-one as a precursor for carbon-carbon and carbon-heteroatom bond formations remains largely theoretical due to the lack of published research.

Precursor for Carbon-Carbon Bond Formations

In principle, α-halo ketones and amides can serve as electrophiles in reactions with carbon nucleophiles, such as enolates derived from active methylene (B1212753) compounds, to form new carbon-carbon bonds. researchgate.netresearchgate.net This type of alkylation is a fundamental strategy in organic synthesis for building molecular complexity. youtube.comnih.gov The reaction typically proceeds via a nucleophilic substitution mechanism where the nucleophile displaces the bromide ion. youtube.com However, no specific examples or studies demonstrating this transformation with this compound have been reported.

Synthesis of Novel Azepane-Containing Derivatives

The azepane ring is a significant structural motif in many biologically active compounds, and the synthesis of novel azepane derivatives is an active area of research. nih.gov

Incorporation into Heterocyclic Systems (e.g., Oxadiazoles)

The synthesis of 1,3,4-oxadiazoles, a class of five-membered heterocycles with various applications, often involves the cyclization of acylhydrazones or the reaction of hydrazides with various carbonyl compounds. organic-chemistry.orgnih.govepa.govepa.gov While α-bromo ketones can be precursors to intermediates in such syntheses, there is no documented evidence of this compound being specifically employed for the creation of azepane-containing oxadiazoles.

Creation of Complex Molecular Architectures

The construction of complex molecules often relies on the use of versatile building blocks that can undergo a variety of chemical transformations. While this compound possesses functionalities that could, in theory, allow for its incorporation into larger, more complex structures, there are no published examples of its use in this context.

Stereoselective Conversions

The stereochemical outcome of reactions involving chiral centers is a critical aspect of modern organic synthesis. The carbon atom bearing the bromine in this compound is a stereocenter. Therefore, its reactions could potentially proceed with stereocontrol, leading to the formation of specific stereoisomers. However, the absence of any research on this compound means there is no information available regarding its behavior in stereoselective conversions.

Scaffold Derivatization for Library Synthesis

The chemical scaffold, this compound, represents a versatile building block for the generation of diverse chemical libraries. Its utility stems from the presence of a reactive α-bromo ketone moiety, which serves as a key functional group for a variety of chemical transformations. This reactivity allows for the systematic introduction of a wide array of substituents, enabling the exploration of chemical space for applications in drug discovery and materials science. The derivatization of this scaffold can be primarily achieved through two major pathways: nucleophilic substitution at the α-carbon and condensation reactions to form heterocyclic systems.

A significant advantage of using this compound as a scaffold is the ability to perform parallel synthesis, a technique that allows for the rapid production of a large number of distinct but structurally related compounds. By employing a common intermediate and a diverse set of reactants, extensive libraries of molecules can be efficiently assembled.

One of the most prominent applications of α-bromo ketones in library synthesis is the Hantzsch thiazole (B1198619) synthesis. youtube.comacgpubs.org This reaction involves the condensation of an α-halo ketone with a thioamide to yield a thiazole ring, a privileged scaffold in medicinal chemistry. By reacting this compound with a variety of thioamides, a library of 2,4-disubstituted thiazoles can be generated. The diversity of the final products is dictated by the choice of the thioamide, allowing for the introduction of various functional groups at the 2-position of the thiazole ring.

The following table illustrates a representative set of reactants and conditions for the Hantzsch thiazole synthesis using the parent scaffold:

| Reactant 1 (Scaffold) | Reactant 2 (Thioamide) | Solvent | Conditions | Product Class |

| This compound | Thiourea | Ethanol | Reflux | 2-Amino-4-(azepan-1-ylcarbonyl)thiazole derivatives |

| This compound | Phenylthioamide | Methanol | Room Temp | 2-Phenyl-4-(azepan-1-ylcarbonyl)thiazole derivatives |

| This compound | Acetylthioamide | Dioxane | Heat | 2-Methyl-4-(azepan-1-ylcarbonyl)thiazole derivatives |

Another powerful strategy for derivatizing the this compound scaffold is through nucleophilic substitution of the bromine atom. libretexts.orglibretexts.org The electrophilic carbon atom alpha to the carbonyl group is susceptible to attack by a wide range of nucleophiles. Amines, in particular, are excellent nucleophiles for this transformation, leading to the formation of α-amino ketones. libretexts.org By employing a diverse set of primary and secondary amines, a library of N-substituted derivatives can be readily synthesized. This approach is highly amenable to combinatorial chemistry, where a matrix of starting materials can be used to generate a large library of products. slideshare.net

The table below outlines potential nucleophilic substitution reactions for the library synthesis of α-amino ketone derivatives:

| Reactant 1 (Scaffold) | Reactant 2 (Nucleophile) | Solvent | Conditions | Product Class |

| This compound | Piperidine | Acetonitrile (B52724) | Room Temp | 1-(Azepan-1-yl)-2-(piperidin-1-yl)propan-1-one derivatives |

| This compound | Morpholine | Tetrahydrofuran | Room Temp | 1-(Azepan-1-yl)-2-morpholinopropan-1-one derivatives |

| This compound | Aniline | Dimethylformamide | Heat | 1-(Azepan-1-yl)-2-(phenylamino)propan-1-one derivatives |

| This compound | Sodium Azide | Acetone/Water | Room Temp | 1-(Azepan-1-yl)-2-azidopropan-1-one |

These derivatization strategies highlight the potential of this compound as a foundational structure for the generation of extensive and diverse chemical libraries, which are invaluable tools in the search for new bioactive molecules and materials with novel properties.

Advanced Analytical Methodologies for Purity and Identity Confirmation

Chromatographic Techniques Coupled with Spectrometry (e.g., LC-MS, GC-MS)

The structural features of 1-(Azepan-1-yl)-2-bromopropan-1-one—namely the polar amide group, the reactive α-bromo ketone moiety, and its potential for thermal instability—dictate the choice of analytical instrumentation. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for its analysis, each with specific considerations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often the preferred method for analyzing polar and thermally labile compounds, a category that includes many α-halo ketones and N-acylated molecules. researchgate.net

Separation: Reversed-phase high-performance liquid chromatography (HPLC) is a common approach for separating brominated organic compounds. lcms.cz The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govnih.gov

Detection and Identification: Mass spectrometry, particularly with an electrospray ionization (ESI) source, is highly effective for detecting this compound. Due to the presence of the bromine atom, the molecule will exhibit a characteristic isotopic pattern in the mass spectrum. Specifically, the two stable isotopes of bromine, 79Br and 81Br, have a near 1:1 natural abundance, resulting in two molecular ion peaks ([M+H]+ or [M-H]-) with a 2 Dalton (Da) mass difference and roughly equal intensity. nih.gov This distinctive signature greatly aids in the identification of the compound in complex mixtures. nih.gov A method using negative-ion ESI with induced in-source fragmentation can be employed to selectively detect unknown organic bromine compounds by monitoring for the bromide ions (m/z 79 and 81). researchgate.net

Quantification: For sensitive and selective quantification, tandem mass spectrometry (LC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode is the gold standard. lcms.czumb.edu This involves selecting the precursor ion (the molecular ion) and monitoring for specific product ions generated through collision-induced dissociation. This technique minimizes matrix effects and allows for very low detection limits, often in the nanogram-per-liter (ng/L) range for halogenated compounds in water samples. umb.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution but can be challenging for certain compounds without chemical modification.

Challenges: Direct analysis of this compound by GC-MS may be problematic. α-bromo ketones can be thermally labile and may degrade in the hot GC injector or on the column. researchgate.net Furthermore, the polarity of the amide group can lead to poor peak shape and interactions with the stationary phase.

Derivatization: To overcome these issues, derivatization is often employed. acs.org This involves chemically modifying the analyte to make it more volatile and thermally stable. For N-containing compounds, acylation or silylation are common strategies. unibo.itresearchgate.net For instance, the compound could potentially be derivatized to enhance its stability and chromatographic behavior. nih.govosti.gov The analysis of N-acetylated hexosamines by GC-MS, for example, is facilitated by trimethylsilylation to improve volatility. acs.orgnih.gov

Typical GC-MS Conditions: A typical GC-MS analysis would use a non-polar capillary column (such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase) and a temperature program that ramps from a low initial temperature to a high final temperature to elute the analytes. nih.govosti.gov Electron ionization (EI) is a common ionization technique in GC-MS, which would produce a characteristic fragmentation pattern that can be used as a fingerprint for identification by comparing it to a spectral library.

A summary of typical starting parameters for chromatographic analysis is presented in Table 1.

| Parameter | LC-MS/MS | GC-MS (with Derivatization) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 30 m x 2.1 mm, 1.8 µm) | Non-polar capillary (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) osti.gov |

| Mobile/Carrier Gas | Water/Acetonitrile or Methanol with additives (e.g., ammonium acetate) nih.gov | Helium at constant flow (e.g., 1.2 mL/min) nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode umb.edu | Electron Ionization (EI), 70 eV |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) for quantification lcms.cz | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

| Key Identifier | Characteristic 79Br/81Br isotope pattern nih.gov | Characteristic fragmentation pattern and retention time |

Chiral Separation Techniques (if applicable)

The structure of this compound contains a chiral center at the second carbon of the propanone chain (the carbon atom bonded to the bromine atom). Therefore, the compound exists as a pair of enantiomers. Distinguishing and separating these enantiomers is critical in many fields, as they can have different biological activities. Chiral separation techniques are thus highly applicable. nih.gov

The separation of enantiomers can be achieved through several chromatographic and electrophoretic methods. researchgate.netjiangnan.edu.cn

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the most common and powerful technique for chiral separations. nih.gov It involves using an HPLC column where the stationary phase is itself chiral. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of racemic compounds. nih.gov For example, a Chiralcel ODH column (a cellulose-based CSP) was successfully used with a mobile phase of n-hexane and isopropanol (B130326) to resolve the enantiomers of 1-bromo-3-chloropropan-2-yl derivatives. researchgate.net

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.gov Enantiomeric resolution is achieved by adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte (running buffer). nih.gov

Indirect Separation via Diastereomer Formation: An alternative approach involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like conventional HPLC or GC. After separation, the original enantiomers can be recovered by cleaving the derivatizing agent, although this adds complexity to the process.

Method Development for Quality Control and Characterization

Developing a robust analytical method is a prerequisite for the routine quality control (QC) and detailed characterization of this compound. The goal is to create a procedure that is accurate, precise, specific, and reliable for verifying the identity and purity of the compound.

The development process typically includes the following steps:

Technique and Mode Selection: Based on the compound's physicochemical properties, a primary technique is chosen. Given the potential for thermal degradation, LC-MS is often the most suitable starting point. The choice of ionization mode (positive or negative ESI) would be determined experimentally to find which provides the best sensitivity.

Optimization of Separation Conditions: For an LC method, this involves screening different columns (C18, C8, etc.) and mobile phase compositions (e.g., varying the organic solvent, pH, and additives) to achieve optimal chromatographic performance. The goal is a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradation products. lcms.cz For a GC method, the focus would be on optimizing the temperature program and carrier gas flow rate. nih.gov

Optimization of Mass Spectrometer Parameters: This step aims to maximize the signal from the analyte. For an LC-MS method, parameters such as ion spray voltage, source temperature, and gas flows are adjusted. umb.edu In MS/MS mode, the collision energy is optimized to produce abundant and stable fragment ions for use in MRM transitions, ensuring high sensitivity and selectivity. lcms.cz

Method Validation: Once the method is optimized, it must be validated to ensure its suitability for its intended purpose. Validation typically assesses several key parameters according to established guidelines:

Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a specific range. lcms.cz

Accuracy: Assessing the closeness of the measured value to the true value, often determined by analyzing samples with a known concentration (spiked samples). nih.gov

Precision: Measuring the degree of scatter between a series of measurements, evaluated at different levels (repeatability and intermediate precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govumb.edu

Specificity: Ensuring that the signal being measured comes only from the analyte of interest, without interference from other components in the sample matrix. nih.gov

The use of an appropriate internal standard is often incorporated into the final method to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification. nih.govnih.gov

Q & A

Q. Solutions :

- Use bulky ligands (e.g., BINAP) to shield reactive sites.

- Employ phase-transfer catalysts to enhance bromide removal .

- Optimize solvent polarity (e.g., DMF or THF) to stabilize intermediates.

Advanced: How does the azepane ring size influence reactivity compared to smaller heterocycles (e.g., azetidine)?

Answer:

The seven-membered azepane ring introduces:

- Reduced Ring Strain : Lower reactivity in nucleophilic substitutions compared to strained four-membered azetidine derivatives.

- Steric Hindrance : Bulkier structure slows down reactions but improves selectivity in multi-step syntheses.

Example : Azetidine-based bromoketones react 2–3× faster in SN2 reactions, whereas azepane derivatives favor elimination under high-temperature conditions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Waste Disposal : Segregate halogenated waste and consult EPA/OSHA guidelines for incineration or neutralization .

Advanced: How can researchers resolve contradictory data in reaction outcomes (e.g., low yields or unexpected byproducts)?

Answer:

- Purity Analysis : Verify starting material purity via GC-MS or HPLC.

- Byproduct Identification : Use LC-MS or F NMR (if fluorinated analogs are present).

- Condition Screening : Test solvents (e.g., DCM vs. THF), temperatures, and catalysts systematically.

Case Study : In related bromoketones, replacing THF with DMF increased yields from 49% to 83% by stabilizing intermediates .

Basic: What role does this compound play in multi-step organic syntheses?

Answer:

It serves as a versatile electrophilic building block for:

- Alkylation : Reacts with Grignard reagents to form tertiary alcohols.

- Heterocycle Formation : Participates in cycloadditions to generate pyrrolidines or piperidines .

Example : Substitution with amines yields prochiral intermediates for pharmaceutical candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.